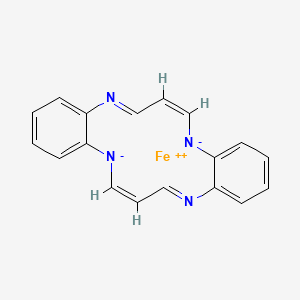
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- is a complex iron compound with a unique structure that includes a tetraazacyclotetradecine ring system
準備方法
The synthesis of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- typically involves the reaction of iron salts with the appropriate ligand precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, which may involve the addition of electrons to the iron center.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
科学的研究の応用
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in industrial processes that require specific catalytic properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its iron center and the surrounding ligand system. The pathways involved may include electron transfer processes, coordination with other molecules, and catalytic activities. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
類似化合物との比較
Similar compounds include other iron complexes with different ligand systems. These compounds may have varying properties and applications based on their structure. For example, iron complexes with different tetraazacyclotetradecine derivatives may exhibit different catalytic activities or biological interactions. The uniqueness of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- lies in its specific ligand arrangement and the resulting properties .
特性
CAS番号 |
50792-65-9 |
|---|---|
分子式 |
C18H14FeN4 |
分子量 |
342.2 g/mol |
IUPAC名 |
(4Z,15Z)-2,13-diaza-6,17-diazanidatricyclo[16.4.0.07,12]docosa-1(22),2,4,7,9,11,13,15,18,20-decaene;iron(2+) |
InChI |
InChI=1S/C18H14N4.Fe/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20-16;/h1-14H;/q-2;+2/b11-5-,14-6-,20-12?,21-13?; |
InChIキー |
FBHCGLCVBINDAE-NWZZJJBESA-N |
異性体SMILES |
C1=CC=C2N=C/C=C\[N-]C3=CC=CC=C3N=C/C=C\[N-]C2=C1.[Fe+2] |
正規SMILES |
C1=CC=C2C(=C1)[N-]C=CC=NC3=CC=CC=C3[N-]C=CC=N2.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
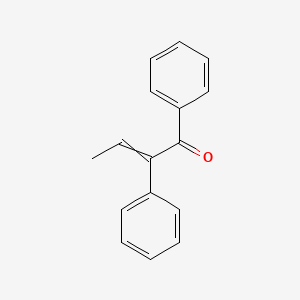
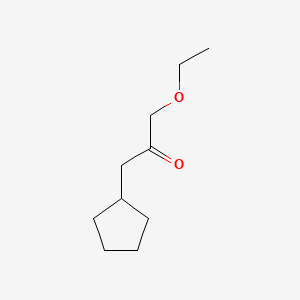




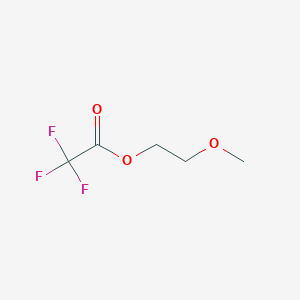

![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
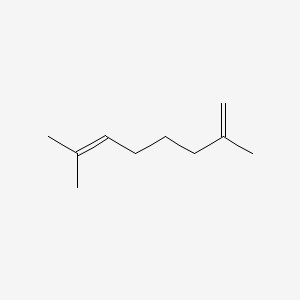

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
